2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, materials science, and organic synthesis . The chromene structure is a bicyclic oxygen heterocycle that is commonly found in natural products and biologically relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the cyclization of salicylaldehyde derivatives with appropriate amines and esters. One common method is the reaction of ethyl 4,4,4-trifluoroacetoacetate with salicylaldehyde, followed by the addition of cyclohexylmethylamine . The reaction is usually carried out in an ethanol-water mixture at elevated temperatures (around 80°C) under catalyst-free conditions .
Industrial Production Methods
Industrial production of 2H-chromenes often involves multi-step processes that include the formation of the benzopyran ring and subsequent functionalization. The use of environmentally friendly solvents and catalyst-free conditions is emphasized to reduce toxic waste and byproducts .
Chemical Reactions Analysis
Types of Reactions
2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted chromenes, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene structure and exhibit comparable biological activities.
4H-chromenes: Another class of chromenes with a different arrangement of the carbonyl group, also known for their diverse biological activities.
Uniqueness
2-((Cyclohexylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its therapeutic potential .
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[2-(cyclohexylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H23NO4/c21-18(20-11-14-6-2-1-3-7-14)13-24-19(22)16-10-15-8-4-5-9-17(15)23-12-16/h4-5,8-10,14H,1-3,6-7,11-13H2,(H,20,21) |
InChI Key |
WIUFPXPQQDDTHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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